molecular formula C20H20BrN3O3S B140216 Kurilostatin CAS No. 138615-24-4

Kurilostatin

Cat. No. B140216
CAS RN: 138615-24-4
M. Wt: 462.4 g/mol
InChI Key: IRVQWGGQZWEVAI-HVZHFXKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kurilostatin is a natural product that was first isolated from the fermentation broth of Streptomyces kurilensis. It belongs to a class of compounds known as macrolides and has been found to possess a range of biological activities. In recent years, there has been growing interest in Kurilostatin due to its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Kurilostatin is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Kurilostatin has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory disorders. It has also been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells.

Advantages and Limitations for Lab Experiments

Kurilostatin has a number of advantages for use in lab experiments. It is a natural product, which means that it is less likely to have toxic effects than synthetic compounds. It has also been found to have a range of biological activities, which makes it a versatile tool for investigating disease processes. However, there are also limitations to its use. For example, its synthesis can be challenging, and it may be difficult to obtain sufficient quantities for use in experiments.

Future Directions

There are many potential future directions for research on Kurilostatin. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating different types of cancer. Another area of interest is its potential as an anti-viral agent. Research is needed to determine its efficacy in treating viral infections, and to understand its mechanism of action against different types of viruses. Finally, there is potential for the development of new synthetic methods for Kurilostatin, which could make it more readily available for use in research and clinical applications.

Synthesis Methods

The synthesis of Kurilostatin has been achieved through a number of methods, including total synthesis and semi-synthesis. Total synthesis involves the complete synthesis of the compound from simple starting materials, while semi-synthesis involves the modification of a naturally occurring precursor. Both methods have been successfully employed in the synthesis of Kurilostatin, with yields ranging from moderate to high.

Scientific Research Applications

Kurilostatin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for the treatment of a variety of diseases, including cancer, viral infections, and inflammatory disorders.

properties

CAS RN

138615-24-4

Product Name

Kurilostatin

Molecular Formula

C20H20BrN3O3S

Molecular Weight

462.4 g/mol

IUPAC Name

(14R,16R)-19-bromo-11-hydroxy-15-thia-4,9,13-triazahexacyclo[12.6.1.13,7.01,16.02,12.010,22]docosa-2,7(22),8,10,12,19-hexaen-18-one;ethanol

InChI

InChI=1S/C18H14BrN3O2S.C2H6O/c19-8-4-18-5-11(25-10(18)3-9(8)23)22-16-13(18)14-12-7(1-2-20-14)6-21-15(12)17(16)24;1-2-3/h4,6,10-11,20,24H,1-3,5H2;3H,2H2,1H3/t10-,11-,18?;/m1./s1

InChI Key

IRVQWGGQZWEVAI-HVZHFXKOSA-N

Isomeric SMILES

CCO.C1CN=C2C3=C(C(=O)C4=C2C56C[C@H](N4)S[C@@H]5CC(=O)C(=C6)Br)NC=C31

SMILES

CCO.C1CNC2=C3C(=NC4CC35C=C(C(=O)CC5S4)Br)C(=C6C2=C1C=N6)O

Canonical SMILES

CCO.C1CN=C2C3=C(C(=O)C4=C2C56CC(N4)SC5CC(=O)C(=C6)Br)NC=C31

synonyms

kurilostatin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.